molecular formula C8H4ClNO2 B3190603 4-Chlorobenzoyl isocyanate CAS No. 4461-36-3

4-Chlorobenzoyl isocyanate

Cat. No. B3190603
CAS RN: 4461-36-3
M. Wt: 181.57 g/mol
InChI Key: SXXVLHPKDPFUBT-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Refractive Index : n20/D 1.5460 (lit.) .

Scientific Research Applications

Biomonitoring and Health Impacts

  • Biomonitoring Isocyanate Exposure : Research by Beyerbach, Farmer, and Sabbioni (2006) showed that 4-chlorophenyl isocyanate (a compound related to 4-chlorobenzoyl isocyanate) forms DNA adducts, which are significant for biomonitoring individuals exposed to xenobiotics like isocyanates. These adducts provide a method to assess exposure to harmful substances in industrial settings (Beyerbach, Farmer, & Sabbioni, 2006).
  • Mutagenic Effects : Andersen et al. (1980) found that certain isocyanates, including 4,4'-methylene-diphenylisocyanate which is structurally related to 4-chlorobenzoyl isocyanate, have mutagenic effects in Salmonella typhimurium. This indicates a potential health hazard given their widespread use in industries (Andersen et al., 1980).

Industrial and Synthetic Applications

  • Synthesis of Pyrano(chromeno)[3,4-e][1,3]oxazines : Vovk, Sukach, and Dorokhov (2007) described the condensation of 1-chloroalkyl isocyanates with 4-hydroxy-6-methylpyran-2-one and 4-hydroxycoumarin. This indicates the utility of chlorobenzoyl isocyanates in synthesizing complex organic compounds (Vovk, Sukach, & Dorokhov, 2007).
  • Fungicidal Activity : A study by Xiao-hong (2006) on 1-(4-chlorobenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea, synthesized using 4-chlorobenzoyl isocyanate, demonstrated significant fungicidal activity, indicating its potential in agricultural applications (Tan Xiao-hong, 2006).
  • Electrolyte Additive for Li-ion Batteries : Zhang (2006) researched the use of aromatic isocyanates, including compounds similar to 4-chlorobenzoyl isocyanate, as additives in lithium-ion batteries. These additives improved the performance and cycleability of batteries, suggesting a role in energy storage technology (Shengbo Zhang, 2006).

Safety and Hazards

  • Storage : Store in a cool, dry place away from ignition sources .

properties

IUPAC Name

4-chlorobenzoyl isocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXVLHPKDPFUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448368
Record name 4-chlorobenzoyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzoyl isocyanate

CAS RN

4461-36-3
Record name 4-chlorobenzoyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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